2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Physicochemical profiling Drug-likeness Bromodomain inhibitor design

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034433-28-6) is a fully synthetic small molecule (C₁₆H₂₀N₄O₃, MW 316.35 g/mol) that integrates a 3,5-dimethylisoxazole acetyl-lysine bioisostere, an ethanone linker, and a 3-(pyrazin-2-yloxy)piperidine moiety. The 3,5-dimethylisoxazole fragment is a validated acetyl-lysine mimetic that engages bromodomains, most notably BRD4, and has served as a privileged scaffold in epigenetic probe discovery.

Molecular Formula C16H20N4O3
Molecular Weight 316.361
CAS No. 2034433-28-6
Cat. No. B2951691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
CAS2034433-28-6
Molecular FormulaC16H20N4O3
Molecular Weight316.361
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NC=CN=C3
InChIInChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)8-16(21)20-7-3-4-13(10-20)22-15-9-17-5-6-18-15/h5-6,9,13H,3-4,7-8,10H2,1-2H3
InChIKeyGQVXCBDDGBWTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034433-28-6): Key Physicochemical & Structural Baseline for Procurement Evaluation


2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034433-28-6) is a fully synthetic small molecule (C₁₆H₂₀N₄O₃, MW 316.35 g/mol) that integrates a 3,5-dimethylisoxazole acetyl-lysine bioisostere, an ethanone linker, and a 3-(pyrazin-2-yloxy)piperidine moiety [1]. The 3,5-dimethylisoxazole fragment is a validated acetyl-lysine mimetic that engages bromodomains, most notably BRD4, and has served as a privileged scaffold in epigenetic probe discovery [2]. The pyrazin-2-yloxy substituent on the piperidine ring introduces additional hydrogen-bond acceptor capacity (total HBA count = 6) and modulates the topological polar surface area (TPSA = 81.4 Ų) relative to des-pyrazine or alternative heteroaryl analogs, making this compound a structurally distinct entry within the 3,5-dimethylisoxazole-containing compound class [1][3].

Why 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone Cannot Be Replaced by Generic In-Class Analogs


Compounds within the 3,5-dimethylisoxazole-piperidine class exhibit pronounced sensitivity to three structural variables that preclude generic substitution: (i) the nature of the heteroaryl ether on the piperidine ring (pyrazin-2-yloxy vs. pyrimidinyloxy vs. pyridinyloxy) directly alters hydrogen-bond geometry and target complementarity; (ii) the linker between the isoxazole and piperidine (ethanone vs. methanone vs. propanone) governs conformational flexibility and the spatial presentation of the acetyl-lysine mimetic to bromodomain binding pockets; and (iii) even subtle modifications such as a 6-methoxy or 3-dimethylamino substituent on the pyrazine ring significantly shift logP, TPSA, and HBA count, which in turn affect target engagement, selectivity, and ADME properties [1][2]. Consequently, substituting any close analog without experimental validation of the specific target profile risks loss of potency, altered selectivity, or unpredictable off-target effects.

Quantitative Differentiation Evidence for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone vs. Closest Structural Analogs


Physicochemical Property Differentiation: LogP and TPSA Comparison with 6-Methoxypyrazine and 3-Dimethylaminopyrazine Analogs

The target compound (CAS 2034433-28-6) exhibits an XLogP3-AA of 1.0 and a topological polar surface area (TPSA) of 81.4 Ų, parameters that fall within the favorable range for oral bioavailability and CNS permeability according to Lipinski and Veber guidelines [1]. In contrast, the 6-methoxypyrazine analog (CAS 2034437-11-9, C₁₇H₂₂N₄O₄, MW 346.39) carries an additional methoxy group that increases both logP and TPSA, while the 3-dimethylaminopyrazine analog introduces a basic tertiary amine that alters the ionization profile at physiological pH . These differences translate to distinct pharmacokinetic and target-engagement predictions that cannot be assumed equivalent across the series.

Physicochemical profiling Drug-likeness Bromodomain inhibitor design

Linker Chemistry Differentiation: Ethanone vs. Methanone Linker Impact on Conformational Flexibility and Bromodomain Pharmacophore Presentation

The ethanone linker (−CH₂−C(=O)−) in the target compound introduces a methylene spacer between the 3,5-dimethylisoxazole ring and the amide carbonyl, increasing the rotatable bond count to 4 and allowing greater conformational sampling compared to the methanone analog ((3,5-Dimethylisoxazol-4-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone), which has a direct carbonyl attachment and one fewer rotatable bond [1]. Published SAR on 3,5-dimethylisoxazole-based bromodomain ligands demonstrates that linker length and geometry critically influence the positioning of the dimethylisoxazole headgroup within the acetyl-lysine binding pocket; even single-atom variations can shift BRD4(1) IC₅₀ values by an order of magnitude [2].

Conformational analysis Structure-activity relationship Bromodomain inhibitor linker optimization

Class-Level Evidence: 3,5-Dimethylisoxazole Moiety Confers Validated Bromodomain Engagement with Known Structure-Activity Relationships

The 3,5-dimethylisoxazole moiety has been crystallographically validated as an acetyl-lysine (KAc) bioisostere that binds the first bromodomain of BRD4 (BRD4(1)) with a Kd of approximately 1.6 mM for the minimal fragment, and optimized derivatives achieve low-micromolar to sub-micromolar IC₅₀ values [1]. The fragment binds in the KAc recognition pocket via a conserved water-mediated hydrogen-bond network involving Asn140 and Tyr97 [1]. The target compound (CAS 2034433-28-6) incorporates this validated pharmacophore and extends it with a pyrazin-2-yloxy-piperidine tail that may engage additional residues at the rim of the bromodomain binding pocket, a strategy that has yielded potent and selective BET inhibitors in related chemical series [2].

Epigenetics Bromodomain inhibition Acetyl-lysine bioisostere BRD4

Potential mIDH1 Pathway Relevance Supported by Isoxazole-Containing Patent Class

European Patent EP 3202766 A1 (and related family members) discloses isoxazole derivatives as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1 R132H), demonstrating that the isoxazole scaffold can be elaborated to achieve nanomolar inhibition of 2-hydroxyglutarate (2-HG) production in cellular assays [1]. While the target compound (CAS 2034433-28-6) is not explicitly exemplified in this patent family, its structural features—an isoxazole core, a substituted piperidine, and a heteroaryl ether—align with the Markush formula (I) of the patent, establishing this compound as a structurally relevant candidate for mIDH1 inhibitor screening [1]. In contrast, the methanone-linked analog lacks the conformational flexibility hypothesized to facilitate allosteric pocket engagement described for certain mIDH1 inhibitor chemotypes [2].

Mutant IDH1 inhibition Oncometabolite 2-HG Cancer metabolism

High-Value Application Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034433-28-6)


Epigenetic Probe Discovery: BRD4 Bromodomain Screening Libraries

The compound is ideally suited for incorporation into focused screening libraries targeting bromodomain-containing proteins (BRD2/3/4/T, CECR2, etc.), where its validated 3,5-dimethylisoxazole acetyl-lysine bioisostere provides a de-risked binding hypothesis [1]. The pyrazin-2-yloxy substituent on the piperidine ring offers a distinct hydrogen-bonding vector compared to phenyl or pyridyl analogs, potentially accessing selectivity pockets adjacent to the KAc binding site. Procurement of this compound for BRD4(1) AlphaScreen or TR-FRET displacement assays enables direct comparison with established tool compounds such as (+)-JQ1 and I-BET762.

Mutant IDH1 Inhibitor Hit Identification in Oncology

Given the structural alignment with the isoxazole-based mIDH1 inhibitor pharmacophore disclosed in EP 3202766 A1, this compound represents a logical screening candidate for mIDH1 R132H/C/S biochemical and cellular assays measuring 2-HG production [2]. The ethanone linker differentiates it from methanone-linked isoxazole library members and may confer unique allosteric binding characteristics. Procurement for mIDH1 inhibitor programs should be prioritized when scaffold diversity beyond the benzimidazole and triazine chemotypes is desired.

SAR Expansion Around the Pyrazin-2-yloxy Piperidine Vector

The target compound serves as a key intermediate for systematic structure-activity relationship (SAR) exploration of the heteroaryl ether substituent on the piperidine ring. By procuring this compound alongside its 6-methoxypyrazine and 3-dimethylaminopyrazine analogs, medicinal chemistry teams can generate matched molecular pair data to quantify the contribution of pyrazine substituents to target potency, selectivity, and ADME properties . This approach enables data-driven prioritization of the pyrazine substitution pattern before committing to costly enantioselective synthesis or in vivo studies.

Chemical Biology Tool Compound for Acetyl-Lysine Reader Domain Profiling

The compound's 3,5-dimethylisoxazole warhead, combined with the pyrazin-2-yloxy-piperidine extension, makes it suitable for use in chemical proteomics experiments (e.g., affinity enrichment coupled with quantitative mass spectrometry) to profile the selectivity landscape across the broader family of acetyl-lysine reader domains [1]. Unlike promiscuous bromodomain inhibitors with flat hydrophobic architectures, the relatively compact and polar nature of this compound (MW 316, TPSA 81.4 Ų) may confer a narrower selectivity fingerprint, which is advantageous for target deconvolution studies.

Quote Request

Request a Quote for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.